5-Amino-8-((p-aminophenyl)azo)-2-naphthalenesulfonic acid
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Overview
Description
5-Amino-8-[(p-aminophenyl)azo]naphthalene-2-sulfonic acid is a complex organic compound that belongs to the class of azo dyes. These dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is particularly notable for its vibrant color and is widely used in various industrial applications, including textile dyeing and printing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-8-[(p-aminophenyl)azo]naphthalene-2-sulfonic acid typically involves the diazotization of p-phenylenediamine followed by coupling with 5-amino-2-naphthalenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
5-Amino-8-[(p-aminophenyl)azo]naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
5-Amino-8-[(p-aminophenyl)azo]naphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used in the textile industry for dyeing and printing fabrics.
Mechanism of Action
The mechanism of action of 5-Amino-8-[(p-aminophenyl)azo]naphthalene-2-sulfonic acid primarily involves its interaction with molecular targets through its azo group. The compound can form stable complexes with various substrates, facilitating its use in dyeing processes. The sulfonic acid group enhances its solubility in water, making it suitable for aqueous applications .
Comparison with Similar Compounds
Similar Compounds
1-Aminonaphthalene-4-sulfonic acid: Used in the synthesis of acid red dyes.
1-Aminonaphthalene-5-sulfonic acid: Precursor to various naphthol derivatives.
2-Aminonaphthalene-1-sulfonic acid: Employed in the production of pigment red dyes.
Uniqueness
5-Amino-8-[(p-aminophenyl)azo]naphthalene-2-sulfonic acid is unique due to its specific structural configuration, which imparts distinct color properties and reactivity. Its dual amino groups and sulfonic acid functionality make it highly versatile for various applications .
Properties
CAS No. |
85-77-8 |
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Molecular Formula |
C16H14N4O3S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
5-amino-8-[(4-aminophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H14N4O3S/c17-10-1-3-11(4-2-10)19-20-16-8-7-15(18)13-6-5-12(9-14(13)16)24(21,22)23/h1-9H,17-18H2,(H,21,22,23) |
InChI Key |
ICZLQBIBMJQZRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=C3C=C(C=CC3=C(C=C2)N)S(=O)(=O)O |
Origin of Product |
United States |
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